

Spectroscopic Profile of Camelliaside A: A Technical Guide

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Compound of Interest

Compound Name: Camelliaside A (Standard)

Cat. No.: B15590824

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the flavonoid glycoside, Camelliaside A. The information presented herein is crucial for the identification, characterization, and quality control of this natural product in research and drug development settings. All data is sourced from the original structure elucidation study by Sekine et al. (1991) published in *Phytochemistry*.

Chemical Structure and Properties

Camelliaside A is a flavonol triglycoside isolated from the seeds of *Camellia sinensis*. Its structure has been determined to be kaempferol 3-O-[2-O-β-D-galactopyranosyl-6-O-α-L-rhamnopyranosyl]-β-D-glucopyranoside.

Molecular Formula: C₃₃H₄₀O₂₀ Molecular Weight: 756.7 g/mol

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Camelliaside A.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum was recorded in pyridine-d₅. The chemical shifts (δ) are reported in parts per million (ppm).

Carbon No.	Chemical Shift (δ) ppm
Kaempferol Aglycone	
2	157.4
3	134.5
4	178.5
5	162.4
6	99.8
7	164.0
8	94.7
9	158.2
10	104.8
1'	122.0
2', 6'	131.8
3', 5'	116.0
4'	160.8
Glucose	
1"	102.8
2"	82.5
3"	77.9
4"	71.0
5"	78.1
6"	67.2
Galactose	
1'''	105.0

2'''	72.8
3'''	74.5
4'''	70.0
5'''	76.8
6'''	62.0
Rhamnose	
1''''	102.0
2''''	71.8
3''''	72.0
4''''	73.5
5''''	69.5
6'''' (CH ₃)	18.5

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum was also recorded in pyridine-d₅. The chemical shifts (δ) are reported in ppm, with coupling constants (J) in Hertz (Hz).

Proton No.	Chemical Shift (δ) ppm	Multiplicity, J (Hz)
Kaempferol Aglycone		
6	6.45	d, J=2.0
8	6.82	d, J=2.0
2', 6'	8.18	d, J=8.5
3', 5'	7.15	d, J=8.5
Glucose		
1"	5.80	d, J=7.5
Galactose		
1'''	5.25	d, J=7.5
Rhamnose		
1''''	5.10	br s
6'''' (CH ₃)	1.60	d, J=6.0

Mass Spectrometry (MS) Data

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight of Camelliaside A.

Ion	m/z
[M + H] ⁺	757
[M + Na] ⁺	779

Experimental Protocols

The following methodologies were employed for the acquisition of the spectroscopic data.

Isolation of Camelliaside A

Camelliaside A was isolated from the seeds of *Camellia sinensis*. The seeds were defatted and extracted with methanol. The methanolic extract was then subjected to a series of column chromatography steps, including Diaion HP-20, Sephadex LH-20, and reverse-phase HPLC, to yield the purified compound.

NMR Spectroscopy

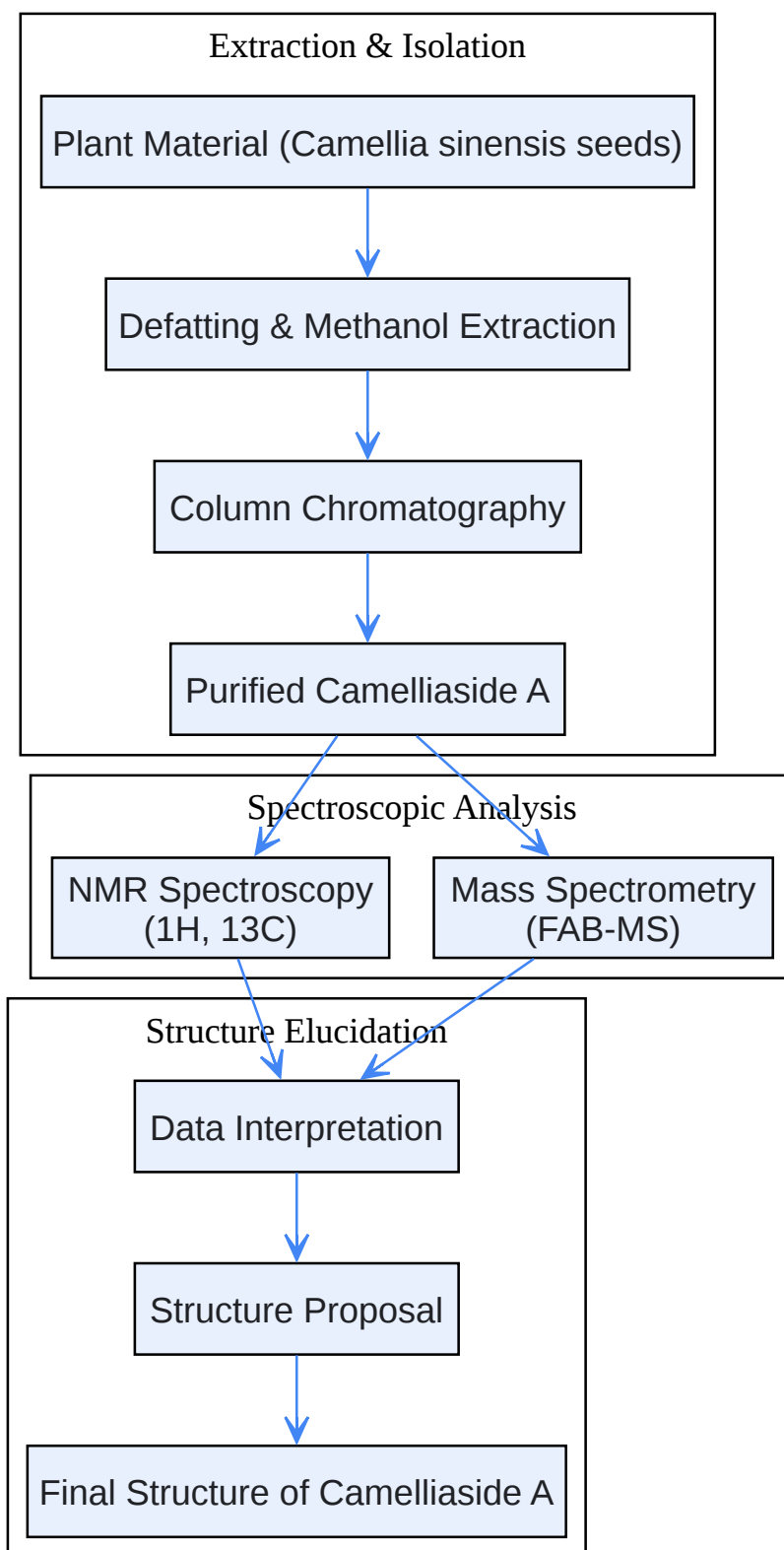
^1H and ^{13}C NMR spectra were recorded on a JEOL JNM-GX 400 spectrometer. Samples were dissolved in pyridine- d_5 , and chemical shifts were referenced to the residual solvent signals.

Mass Spectrometry

FAB-MS was performed on a JEOL JMS-DX 303 mass spectrometer using a glycerol matrix.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like Camelliaside A using spectroscopic techniques.



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Caption: Workflow for the isolation and structural elucidation of Camelliaside A.

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